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Executive Summary
Ceftazidime-avibactam is a combination antimicrobial agent comprising a third-generation

cephalosporin (ceftazidime) and a novel non-β-lactam β-lactamase inhibitor (avibactam).[1][2]

This combination is designed to counter resistance in Gram-negative bacteria, particularly

those producing β-lactamase enzymes.[3][4] Avibactam restores the activity of ceftazidime

against a broad spectrum of pathogens that produce Ambler class A, class C, and some class

D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48-type

carbapenemases.[2][5][6] However, it is not effective against metallo-β-lactamases (MBLs)

from class B.[5][6] Despite its initial efficacy, resistance to ceftazidime-avibactam has emerged

through various mechanisms. This guide provides a detailed overview of the agent's

mechanism of action, the molecular pathways of resistance, quantitative data on resistance

emergence, and the experimental protocols used to assess this potential.

Mechanism of Action
The efficacy of ceftazidime-avibactam relies on a dual-action mechanism targeting the bacterial

cell wall synthesis pathway.

Ceftazidime: As a β-lactam antibiotic, ceftazidime mimics the D-Ala-D-Ala substrate of

penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of

peptidoglycan, a critical component of the bacterial cell wall.[1][7] By binding to and acylating
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the active site of these PBPs, ceftazidime inhibits the final transpeptidation step in

peptidoglycan synthesis, leading to compromised cell wall integrity, cell lysis, and bacterial

death.[7]

Avibactam: Many resistant bacteria produce β-lactamase enzymes that hydrolyze and

inactivate β-lactam antibiotics like ceftazidime. Avibactam is a diazabicyclooctane β-

lactamase inhibitor that protects ceftazidime from degradation.[5] It forms a reversible

covalent adduct with the active site serine of class A, C, and some D β-lactamases,

rendering them inactive.[2][7] This inhibition restores ceftazidime's ability to reach its PBP

targets.[1]
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Figure 1: Mechanism of action for Ceftazidime-Avibactam.

Mechanisms of Resistance
Resistance to ceftazidime-avibactam can be intrinsic, as seen in bacteria producing metallo-β-

lactamases, or acquired through several key mechanisms.[5][8]

β-Lactamase Modifications: The most significant mechanism of acquired resistance involves

mutations in the genes encoding β-lactamases, particularly KPC enzymes. Amino acid

substitutions within the Ω-loop of the KPC enzyme, such as the D179Y mutation in KPC-3,

can reduce avibactam's binding affinity, thereby restoring the enzyme's ability to hydrolyze

ceftazidime.[5][9][10] These mutations often lead to high levels of resistance.

Porin Channel Mutations: Gram-negative bacteria possess outer membrane porins, such as

OmpK35 and OmpK36 in K. pneumoniae, which regulate the influx of molecules, including

antibiotics.[6] Mutations leading to the loss or reduced expression of these porin channels
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can decrease the intracellular concentration of ceftazidime and avibactam, contributing to

reduced susceptibility.[6]

Efflux Pump Upregulation: Bacteria can actively transport antibiotics out of the cell using

efflux pumps. Overexpression of these pumps can lower the intracellular drug concentration,

contributing to resistance, often in conjunction with other mechanisms like porin loss.[7][8]

PBP Modifications: Although less common, mutations in the penicillin-binding proteins, the

primary target of ceftazidime, can also lead to reduced binding affinity and contribute to

resistance.[9]
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Figure 2: Key mechanisms of resistance to Ceftazidime-Avibactam.

Data Presentation: Quantitative Assessment of
Resistance
The emergence of resistance is a critical factor in the clinical utility of ceftazidime-avibactam.

Quantitative data from surveillance and clinical studies provide insight into the frequency and

level of resistance.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Gram-Negative Isolates
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Organism
Group

Carbapene
mase Type

Susceptibili
ty Rate (%)

MIC₅₀
(mg/L)

MIC₉₀
(mg/L)

Reference(s
)

Carbapene
m-Resistant
Enterobacte
rales (CRE)

KPC-
producing

99.3% ≤1 2 [5],[11]

CRE
OXA-48-like

producing
100% ≤1 2 [5],[11]

CRE

NDM-

producing

(MBL)

Low (Intrinsic

Resistance)
>8 >8 [5],[11]

Pseudomona

s aeruginosa
Non-MBL 81.7% - 88% 0.5 >8 [12],[13]

| P. aeruginosa (MDR) | Varies | 67% - 88% | - | - |[12] |

Table 2: Emergence of Resistance in Clinical Settings

Pathogen
Resistance
Driver

Setting
Resistance
Rate on
Therapy

Duration to
Resistance

Reference(s
)

K.
pneumonia
e

KPC-3 Ω-
loop
mutations

Treatment
of CRE
infections

10% - 30% 10 - 19 days [5],[14]

| K. pneumoniae | KPC-3 Ω-loop mutations | Treatment of CRE infections | 2% - 10% in KPC-

endemic regions | 7 - 54 days |[5] |

Table 3: Mutant Prevention Concentration (MPC) Data
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Organism Antibiotic MIC (mg/L) MPC (mg/L) Reference(s)

P. aeruginosa
PAO1

Ceftazidime 1 8 [15]

P. aeruginosa

PAO1

Ceftazidime-

Avibactam
1 4 [15]

P. aeruginosa

(mutS)
Ceftazidime 1 32 [15]

| P. aeruginosa (mutS) | Ceftazidime-Avibactam | 1 | 8 |[15] |

Experimental Protocols
Assessing the potential for antimicrobial resistance requires standardized in vitro and genomic

methodologies.

Minimum Inhibitory Concentration (MIC) Testing by
Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.[16][17]

Preparation of Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam.

Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well

microtiter plate.[13][18] Avibactam is typically maintained at a fixed concentration (e.g., 4

mg/L).[13]

Inoculum Preparation: Culture the test organism on an appropriate agar medium. Suspend

several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which

corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to

achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the

microtiter plate.[16][19]

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted

antimicrobial agent with the prepared bacterial suspension. Include a growth control well (no

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://journals.asm.org/doi/10.1128/aac.01942-24
https://journals.asm.org/doi/10.1128/aac.01942-24
https://journals.asm.org/doi/10.1128/aac.01942-24
https://journals.asm.org/doi/10.1128/aac.01942-24
https://microbe-investigations.com/minimum-inhibitory-concentration-test-mic/
https://en.wikipedia.org/wiki/Minimum_inhibitory_concentration
https://journals.asm.org/doi/10.1128/spectrum.04266-23
https://www.protocols.io/view/minimal-inhibitory-concentration-mic-36wgqnx3gk57/v1
https://journals.asm.org/doi/10.1128/spectrum.04266-23
https://microbe-investigations.com/minimum-inhibitory-concentration-test-mic/
https://microchemlab.com/test/minimum-inhibitory-concentration-test-mic/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


antibiotic) and a sterility control well (no bacteria).[18]

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16][17]

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which

there is no visible turbidity (growth).[17][19]

Mutant Prevention Concentration (MPC) Assay
The MPC is the lowest antimicrobial concentration required to prevent the growth of any single-

step resistant mutants from a high-density bacterial population (≥10¹⁰ CFU).[20][21]

High-Density Inoculum Preparation: Grow a large volume (e.g., 500 mL) of the test organism

in a suitable broth medium overnight at 37°C to reach a stationary phase.[22] Concentrate

the cells by centrifugation and resuspend them in a small volume to achieve a final density of

≥10¹⁰ CFU/mL.[23]

Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing

various concentrations of the antimicrobial agent, typically ranging from the MIC to 64x MIC

or higher.[21]

Inoculation: Plate at least 10¹⁰ cells onto each agar plate. Ensure the inoculum is spread

evenly.[21]

Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

Result Interpretation: The MPC is defined as the lowest antibiotic concentration on which no

bacterial colonies are observed.[15]

Time-Kill Kinetic Assay
This assay assesses the rate and extent of bactericidal activity of an antimicrobial agent over

time.[24]

Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase at

a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium.[25]
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Exposure: Add the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

to the bacterial suspensions. Include a growth control without any antibiotic.[26]

Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4,

8, 24 hours), withdraw aliquots from each culture.[25][26]

Quantification: Perform serial tenfold dilutions of the collected aliquots in sterile saline. Plate

the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria

(CFU/mL).

Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

[24]

Whole Genome Sequencing (WGS) for Resistance
Determination
WGS provides a comprehensive method to identify all known genetic determinants of

resistance in a bacterial isolate.[27][28][29]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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